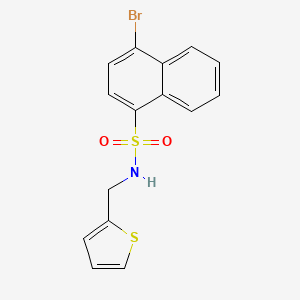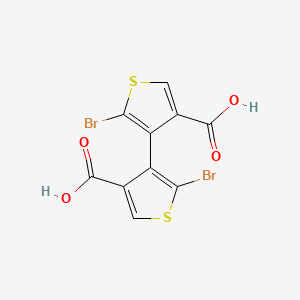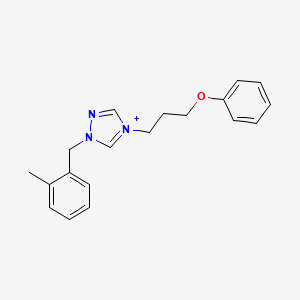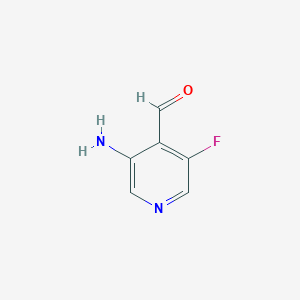
4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide is an organic compound that features a bromine atom, a thienylmethyl group, and a naphthalenesulfonamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide typically involves the bromination of a precursor compound followed by the introduction of the thienylmethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Aplicaciones Científicas De Investigación
4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide involves its interaction with specific molecular targets. The bromine atom and thienylmethyl group can participate in various binding interactions, while the naphthalenesulfonamide moiety may enhance the compound’s solubility and stability. These interactions can modulate biological pathways and exert therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-(2-thienylmethyl)benzamide
- 4-bromo-N-(2-thienylmethyl)aniline
- 4-bromo-N-(2-thienylmethyl)benzenesulfonamide
Uniqueness
4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide is unique due to its combination of a bromine atom, thienylmethyl group, and naphthalenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C15H12BrNO2S2 |
|---|---|
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
4-bromo-N-(thiophen-2-ylmethyl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C15H12BrNO2S2/c16-14-7-8-15(13-6-2-1-5-12(13)14)21(18,19)17-10-11-4-3-9-20-11/h1-9,17H,10H2 |
Clave InChI |
GADSTTAWOKMDQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[5-(2-chlorophenyl)-3-isoxazolyl]-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B15282822.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282824.png)
![2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B15282825.png)
![Methyl 8-isopropyl-2-phenyl-4-[(1-phenylethyl)amino]-5,8,9,10-tetrahydropyrimido[4,5-d]azocine-6-carboxylate](/img/structure/B15282837.png)

![N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B15282842.png)
![1-(3-chloro-4-fluorophenyl)-5-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B15282856.png)

![ethyl 2-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B15282866.png)
![3-[(Benzylsulfanyl)methyl]-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282869.png)
![ethyl 4-{[4-(1H-pyrazol-1-yl)benzoyl]amino}benzoate](/img/structure/B15282871.png)
![N'-Hydroxy-2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetimidamide](/img/structure/B15282880.png)

